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molecular formula C9H6BrNO3 B3039698 6-Bromo-5-methylisatoic anhydride CAS No. 127489-40-1

6-Bromo-5-methylisatoic anhydride

Cat. No. B3039698
M. Wt: 256.05 g/mol
InChI Key: YJGQMOHSMXORSF-UHFFFAOYSA-N
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Patent
US06340758B1

Procedure details

To a suspension of 5-methyl-isatoic anhydride (9.2 g, 0.052 mol) in a mixture of glacial acetic acid (60 mL) and TFA (30 mL), bromine (9.9 g, 0.062 mol) was added under stirring at 5° C. Reaction mixture warmed to room temperature and stirred˜5 hours. Poured in cold water and yellow ppt filtered and washed with water and dried. Yield: 12.09 g, 90%.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].C(O)(=O)C.C(O)(C(F)(F)F)=O.[Br:25]Br>O>[Br:25][C:13]1[C:2]([CH3:1])=[CH:3][CH:4]=[C:5]2[NH:11][C:10](=[O:12])[O:9][C:7](=[O:8])[C:6]=12

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
CC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
9.9 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred˜5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
yellow ppt filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrC=1C(=CC=C2C1C(=O)OC(N2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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